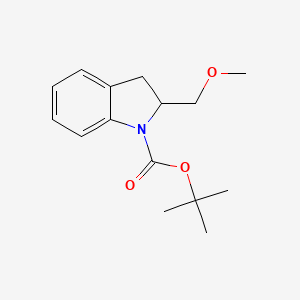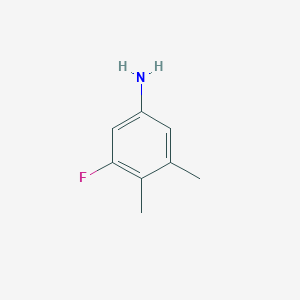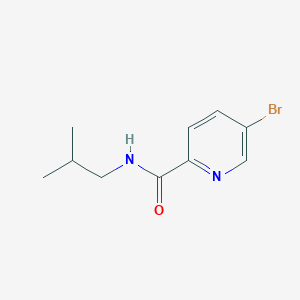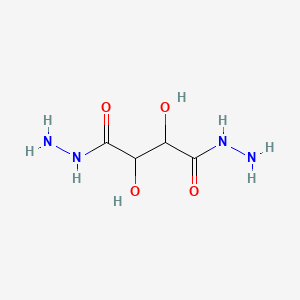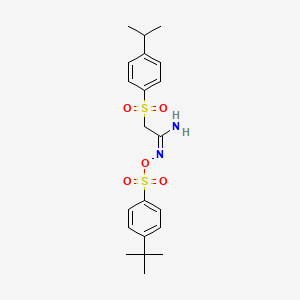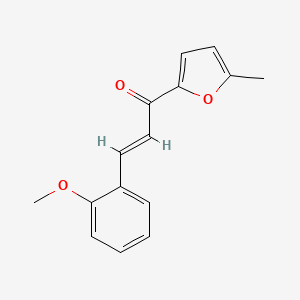
(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one, also known as 5-Methyl-2-(2-methoxyphenyl)-2-propen-1-one, is an organic compound that is used in a variety of scientific research applications. It is a colorless, crystalline solid with a sweet, floral odor that is soluble in many organic solvents. This compound has been used in a variety of research studies due to its ability to act as a substrate in various biochemical reactions, as well as its ability to interact with various proteins.
科学的研究の応用
(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one(2-methoxyphenyl)-2-propen-1-one has been used in a variety of scientific research applications. It has been used to study the effects of various proteins on the binding of the compound, as well as the biochemical and physiological effects of the compound. Additionally, this compound has been used to study the effect of different environmental conditions on the structure and properties of the compound.
作用機序
(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one(2-methoxyphenyl)-2-propen-1-one acts as a substrate in various biochemical reactions. It is believed to interact with various proteins, which can affect the structure and properties of the compound. Additionally, this compound has been shown to have an effect on the binding of other compounds, such as enzymes, to proteins.
Biochemical and Physiological Effects
This compound(2-methoxyphenyl)-2-propen-1-one has been shown to have an effect on various biochemical and physiological processes. For example, this compound has been shown to have an effect on the binding of enzymes to proteins. Additionally, this compound has been shown to have an effect on the activity of certain enzymes, as well as the expression of certain genes.
実験室実験の利点と制限
The use of (2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one(2-methoxyphenyl)-2-propen-1-one in laboratory experiments has a number of advantages and limitations. One advantage is that this compound is relatively inexpensive and easy to obtain. Additionally, this compound is soluble in many organic solvents, which makes it easy to work with in the laboratory. However, this compound is also sensitive to light and air, and can degrade if not handled properly.
将来の方向性
There are a number of potential future directions for the use of (2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one(2-methoxyphenyl)-2-propen-1-one in scientific research. One potential direction is to further explore the biochemical and physiological effects of this compound. Additionally, further research could be done to explore the effect of this compound on the binding of other compounds, such as enzymes, to proteins. Additionally, further research could be done to explore the effect of different environmental conditions on the structure and properties of the compound. Finally, further research could be done to explore the potential therapeutic applications of this compound.
合成法
(2E)-3-(2-Methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one(2-methoxyphenyl)-2-propen-1-one can be synthesized in a two-step process. The first step involves the reaction of 2-methoxyphenol with 5-methylthiophene-2-carboxaldehyde in the presence of a base such as sodium hydroxide to form the intermediate 5-methylthiophene-2-carboxaldehyde. The second step involves the dehydration of the intermediate to form the final product.
特性
IUPAC Name |
(E)-3-(2-methoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-11-7-10-15(18-11)13(16)9-8-12-5-3-4-6-14(12)17-2/h3-10H,1-2H3/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIHAZHXOBYXQM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C=CC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)C(=O)/C=C/C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

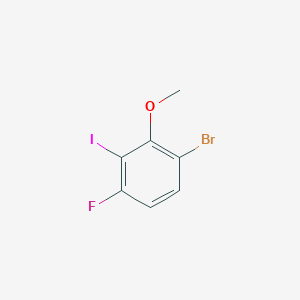

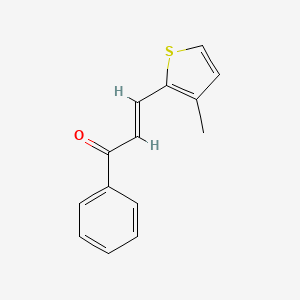
![{4-[(Dimethylamino)methyl]phenyl}methanol hydrochloride](/img/structure/B6332575.png)

![8-[(2H-1,3-Benzodioxol-5-yl)methyl]-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B6332590.png)
